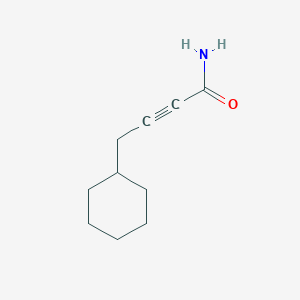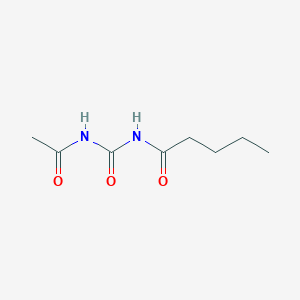![molecular formula C10H16IN3O B14188069 Pyrimidinium, 1,4,6-trimethyl-2-[2-(methylamino)-2-oxoethyl]-, iodide CAS No. 835903-71-4](/img/structure/B14188069.png)
Pyrimidinium, 1,4,6-trimethyl-2-[2-(methylamino)-2-oxoethyl]-, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidinium, 1,4,6-trimethyl-2-[2-(methylamino)-2-oxoethyl]-, iodide: is a pyrimidinium salt with a complex structure Pyrimidinium salts are known for their diverse applications in various fields, including pharmaceuticals, materials science, and biological research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidinium, 1,4,6-trimethyl-2-[2-(methylamino)-2-oxoethyl]-, iodide typically involves the reaction of a pyrimidine derivative with appropriate alkylating agents. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or acetonitrile, and the presence of a base like potassium carbonate to facilitate the reaction. The iodide ion is introduced through the use of an iodinating agent, such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles like chloride or bromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium chloride, sodium bromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new pyrimidinium salts with different halide ions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, pyrimidinium salts are studied for their potential as antimicrobial and anticancer agents. The specific substituents on this compound may enhance its biological activity, making it a subject of interest for drug development.
Medicine
In medicine, derivatives of pyrimidinium salts are explored for their therapeutic potential. This compound, with its specific structure, may exhibit properties that are beneficial in treating certain diseases, such as cancer or bacterial infections.
Industry
In the industrial sector, pyrimidinium salts are used in the production of materials with specific properties. This compound may be utilized in the development of new materials with enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of pyrimidinium, 1,4,6-trimethyl-2-[2-(methylamino)-2-oxoethyl]-, iodide involves its interaction with molecular targets such as enzymes or receptors. The specific substituents on the pyrimidine ring may allow it to bind to these targets with high affinity, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
Pyridinium salts: These compounds have a similar structure but with a pyridine ring instead of a pyrimidine ring.
Quaternary ammonium salts: These compounds also contain a positively charged nitrogen atom but differ in their overall structure and substituents.
Uniqueness
Pyrimidinium, 1,4,6-trimethyl-2-[2-(methylamino)-2-oxoethyl]-, iodide is unique due to its specific substituents, which confer distinct chemical and biological properties
Propiedades
Número CAS |
835903-71-4 |
|---|---|
Fórmula molecular |
C10H16IN3O |
Peso molecular |
321.16 g/mol |
Nombre IUPAC |
N-methyl-2-(1,4,6-trimethylpyrimidin-1-ium-2-yl)acetamide;iodide |
InChI |
InChI=1S/C10H15N3O.HI/c1-7-5-8(2)13(4)9(12-7)6-10(14)11-3;/h5H,6H2,1-4H3;1H |
Clave InChI |
AWNNZJKMJWGDHV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=[N+](C(=N1)CC(=O)NC)C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


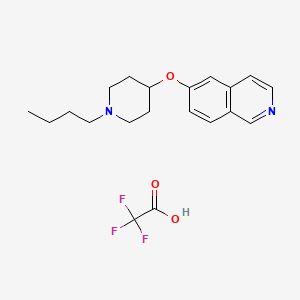
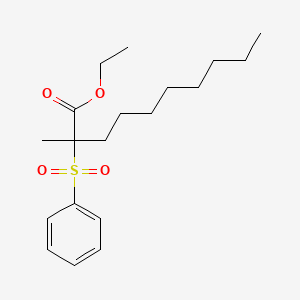
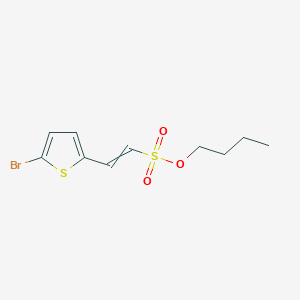

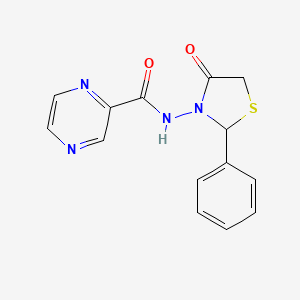

![(2R)-2-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14188042.png)
![1,3-Dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14188045.png)
![9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethenyl]-9H-fluorene](/img/structure/B14188049.png)
